3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
    3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
        CID 21637690 is a natural product found in Broussonetia papyrifera with data available.
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        104494-30-6    
    
    
        VCID:
        
        VC20741825    
        
        InChI:
        
        InChI=1S/C30H32O7/c1-8-29(4,5)18-13-21(33)26-17(11-12-30(6,7)37-26)22(18)28-25(35)24(34)23-20(32)14-19(31)16(27(23)36-28)10-9-15(2)3/h8-9,11-14,31-33,35H,1,10H2,2-7H3    
    
        
        SMILES:
        
        CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C4C=CC(OC4=C(C=C3C(C)(C)C=C)O)(C)C)O)C    
    
        
        Molecular Formula:
        
        C30H32O7    
    
        
        Molecular Weight:
        
        504.6 g/mol    
    
3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
CAS No.: 104494-30-6
Cat. No.: VC20741825
Molecular Formula: C30H32O7
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | CID 21637690 is a natural product found in Broussonetia papyrifera with data available. | 
|---|---|
| CAS No. | 104494-30-6 | 
| Molecular Formula | C30H32O7 | 
| Molecular Weight | 504.6 g/mol | 
| IUPAC Name | 3,5,7-trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one | 
| Standard InChI | InChI=1S/C30H32O7/c1-8-29(4,5)18-13-21(33)26-17(11-12-30(6,7)37-26)22(18)28-25(35)24(34)23-20(32)14-19(31)16(27(23)36-28)10-9-15(2)3/h8-9,11-14,31-33,35H,1,10H2,2-7H3 | 
| Standard InChI Key | IPEIKURTJZUDQI-UHFFFAOYSA-N | 
| SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C4C=CC(OC4=C(C=C3C(C)(C)C=C)O)(C)C)O)C | 
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C4C=CC(OC4=C(C=C3C(C)(C)C=C)O)(C)C)O)C | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume
 
                             Molecular Mass Calculator